(R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
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Overview
Description
®-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromine atom, and difluoroacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of the naphthalene core, which is then brominated to introduce the bromine atom at the 7th position.
Amino Group Introduction: The amino group is introduced through a reductive amination process.
Difluoroacetate Addition: The difluoroacetate moiety is added via esterification.
Final Steps: The final product is obtained by converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: De-brominated products or other reduced forms.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and receptor binding.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the difluoroacetate moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-Ethyl 2-(1-amino-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
- ®-Ethyl 2-(1-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
Uniqueness
- Bromine Atom : The presence of the bromine atom provides unique reactivity compared to chlorine or iodine analogs.
- Difluoroacetate Moiety : This functional group imparts specific electronic properties that can influence the compound’s reactivity and binding affinity.
Properties
Molecular Formula |
C14H17BrClF2NO2 |
---|---|
Molecular Weight |
384.64 g/mol |
IUPAC Name |
ethyl 2-[(1R)-1-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C14H16BrF2NO2.ClH/c1-2-20-12(19)14(16,17)13(18)7-3-4-9-5-6-10(15)8-11(9)13;/h5-6,8H,2-4,7,18H2,1H3;1H/t13-;/m1./s1 |
InChI Key |
FYVAFKSIOSCLAI-BTQNPOSSSA-N |
Isomeric SMILES |
CCOC(=O)C([C@]1(CCCC2=C1C=C(C=C2)Br)N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(C1(CCCC2=C1C=C(C=C2)Br)N)(F)F.Cl |
Origin of Product |
United States |
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